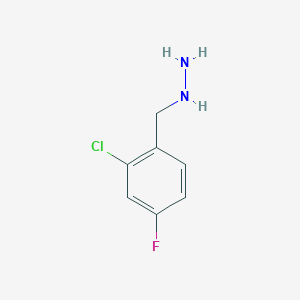

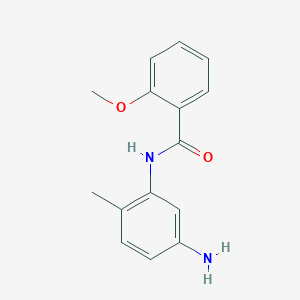

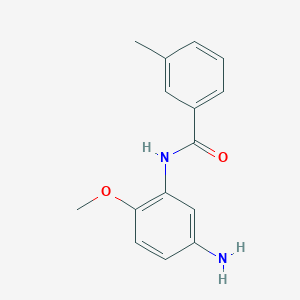

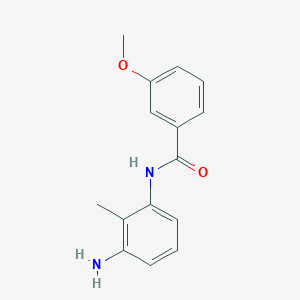

N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide" is a derivative of benzamide with potential pharmacological properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound . For instance, benzamide derivatives are often studied for their receptor binding profiles and potential as therapeutic agents , their crystal structures and electronic properties , and their pharmacological activities .

Synthesis

Wissenschaftliche Forschungsanwendungen

Chemical and Physical Properties

Molar Refraction and Polarizability

4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate shows significant antiemetic and parasympathomimetic activity. Its molar refractivity and polarizability effects have been observed to increase with drug concentration, indicating a stronger interaction with its environment as concentration increases (Sawale et al., 2016).

Intermolecular Interactions

The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was investigated, showcasing how intermolecular interactions, such as dimerization and crystal packing, influence the molecular geometry of such compounds. This study provides insights into the behavior of these molecules in different environments, which is crucial for understanding their reactivity and stability (Karabulut et al., 2014).

Biological Activities

Antioxidant Activity

Amino-substituted benzamide derivatives demonstrate powerful antioxidant activities by scavenging free radicals. The electrochemical oxidation mechanisms of these compounds have been studied, providing valuable information on their potential therapeutic applications as antioxidants (Jovanović et al., 2020).

Antiproliferative Activity

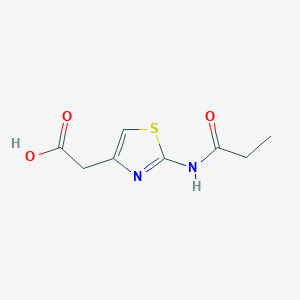

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide shows marked inhibition against various human cancer cell lines, including colon, lung adenocarcinoma, and gastric cancer cells. This highlights its promising anticancer activity and potential as a therapeutic agent (Huang et al., 2020).

Antiviral Activity

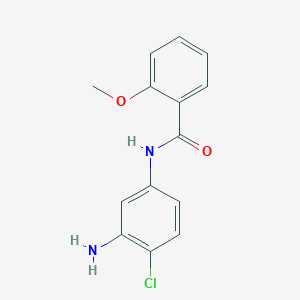

N-Phenylbenzamide derivatives, particularly 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, have been identified as active against Enterovirus 71 strains, displaying low micromolar IC50 values. This suggests their potential as lead compounds for developing anti-EV 71 drugs (Ji et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-13-5-3-2-4-10(13)14(18)17-9-6-7-11(15)12(16)8-9/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRRPGFGWXXWAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B1341149.png)

![3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid](/img/structure/B1341173.png)